D-Mannose
描述
Structure
3D Structure
属性
IUPAC Name |
(3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-QTVWNMPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501337491 | |
| Record name | D-Mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501337491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | D-Mannose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13971 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000002 [mmHg] | |
| Record name | D-Mannose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13971 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
530-26-7, 31103-86-3, 3458-28-4 | |
| Record name | D-Mannopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mannose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031103863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Mannose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501337491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-mannose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-mannopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
合成路线和反应条件: D-甘露糖可以通过化学合成从D-葡萄糖制备。 该过程通常涉及在酸性条件下使用钼酸盐催化剂,将葡萄糖异构化为甘露糖 。 例如,以钼酸铵为催化剂,在98°C和pH 2.0的条件下反应约150分钟后,可获得32.6%的D-甘露糖收率 。 另一种方法涉及使用钼酸铵和氧化钙的混合催化剂,在150°C和pH 3.0的条件下反应80分钟后,可获得44.8%的收率 .
工业生产方法: D-甘露糖的工业生产通常涉及从水果、草药和棕榈等天然来源中提取。 主要的提取方法包括酸水解、热水解和酶水解 。 此外,利用D-莱克糖异构酶、D-甘露糖异构酶、纤维二糖2-差向异构酶和D-甘露糖2-差向异构酶等微生物酶的生物生产方法已被探索用于提高效率和可持续性 .
化学反应分析
反应类型: D-甘露糖会发生各种化学反应,包括异构化、差向异构化和氧化。
常用试剂和条件:
异构化和差向异构化: 这些反应通常涉及D-莱克糖异构酶和D-甘露糖异构酶等酶,它们将D-葡萄糖或D-果糖转化为D-甘露糖.
氧化: D-甘露糖可以用硝酸等氧化剂氧化,生成D-甘露糖酸。
主要产物:
D-甘露糖酸: 通过D-甘露糖的氧化生成。
D-甘露醇: 由D-甘露糖还原得到的糖醇,常用于甜味剂和医药应用中。
科学研究应用
D-Mannose is a monosaccharide with several applications across the food, pharmaceutical, and research industries . It is a C-2 epimer of D-glucose and can be sourced from plants and microorganisms .
Scientific Research Applications
UTI Prevention
this compound shows promise in preventing recurrent urinary tract infections (UTIs) by preventing bacteria from adhering to the urothelium . this compound prevents FimH-mediated bacterial adhesion to the bladder wall through a competitive inhibition mechanism . In the urine, E. coli adheres to this compound due to the structural similarity between this compound and urothelial mannosylated receptors exposed by the epithelium of the urinary tract . By binding free this compound, bacteria are blocked in the urine and then eliminated .
A randomized clinical trial with 308 women showed that daily prophylaxis with 2g of this compound powder significantly reduced the risk of recurrent UTIs compared to no prophylaxis . The recurrence rate was 14.6% in the this compound group versus 60.8% in the no prophylaxis group . this compound was as effective as Nitrofurantoin, a commonly used antibiotic, in preventing recurrent UTIs, with fewer side effects reported in the this compound group .
A systematic review and meta-analysis comparing this compound with a placebo for rUTI resulted in a pooled relative risk for rUTI of 0.23 (95% CI 0.14–0.37; heterogeneity = 0%; this compound: n = 125, placebo: n = 123) . The pooled relative risk of rUTI comparing this compound with preventive antibiotics was 0.39 (95% CI 0.12–1.25; heterogeneity = 88%; this compound: n = 163, antibiotics: n = 163) .
A randomized clinical trial is underway to determine if this compound taken for 6 months reduces the proportion of women with recurrent urinary tract infections .
This compound has no bacteriostatic or bactericidal activity and does not modify the bacterial cell; thus, it does not interfere with the action of antibiotics . The dosages of this compound used in clinical practice do not affect E. coli metabolism and growth and do not modify bacterial adhesiveness, indicating that long-term use of this compound is safe .
Other Applications
this compound is an important component of polysaccharides and glycoproteins . It has been widely used in the food, pharmaceutical, and poultry industries as a dietary supplement, a starting material for synthesizing drugs, and to block colonization in animal feeds . this compound is a glyconutrient with high research value in basic science because of its structure and function .
This compound characteristics
作用机制
D-甘露糖主要通过竞争性抑制发挥作用。 当以尿液形式排泄时,D-甘露糖与大肠杆菌表面上的FimH粘附结构结合,阻止细菌粘附到泌尿道上皮细胞 。 这种机制有助于通过排尿促进细菌排出,从而降低泌尿道感染的风险 .
相似化合物的比较
Table 1: Structural and Functional Comparison
Key Differences :
- Epimerization: this compound and D-Glucose differ only at the C-2 position, yet this minor structural change drastically alters their biological roles. This compound is poorly metabolized in glycolysis, making it suitable for long-term UTI prophylaxis without affecting blood sugar levels .
Functional Analogues in UTI Prevention
Table 2: Clinical Efficacy in UTI Management
Key Findings :
- Efficacy: this compound outperforms cranberry products (RR 0.23 vs.
- Safety: Unlike nitrofurantoin, this compound lacks systemic toxicity and resistance concerns, though its long-term effects require further study .
Other Therapeutic Compounds
D-Psicose and D-Allose
生物活性
D-Mannose is a naturally occurring monosaccharide closely related to glucose, primarily known for its role in preventing urinary tract infections (UTIs) and its potential therapeutic applications in various biological processes. This article explores the biological activity of this compound, supported by recent research findings, clinical studies, and data tables summarizing key results.
Overview of this compound
This compound is an epimer of glucose at the C-2 position and is found in nature as a component of mannan polysaccharides. It has garnered attention for its low-caloric value and non-toxic properties, making it suitable for use in food, medicine, and cosmetics. Its physiological benefits include:
- Prevention of UTIs : this compound inhibits bacterial adhesion to the urinary tract.
- Immunomodulation : It may enhance immune responses and reduce inflammation.
- Metabolic Regulation : this compound can influence glucose metabolism and may be beneficial in conditions like diabetes.
The primary mechanism by which this compound exerts its effects is through competitive inhibition of bacterial adhesion. It binds to the fimbriae of uropathogenic Escherichia coli (UPEC), preventing these bacteria from adhering to the urothelium and thus reducing the incidence of UTIs . Additionally, recent studies indicate that this compound can modulate metabolic pathways by competing with glucose for transporters, potentially leading to altered cellular responses during infections .
Efficacy in Preventing UTIs
A systematic review and meta-analysis evaluated the effectiveness of this compound in preventing recurrent UTIs compared to placebo and antibiotics. Key findings included:
- Relative Risk Reduction : The pooled relative risk of UTI recurrence with this compound compared to placebo was 0.23 (95% CI: 0.14-0.37), indicating a significant protective effect .
- Comparison with Antibiotics : The relative risk when comparing this compound to antibiotics was 0.39 (95% CI: 0.12-1.25), suggesting comparable efficacy with fewer side effects .
Case Studies
- Domenici et al. Study :
- MERIT Study :
Data Summary
The following table summarizes key clinical findings regarding the efficacy of this compound:
| Study | Population | Intervention | Outcome Measure | Results |
|---|---|---|---|---|
| Domenici et al. | 43 women with UTI | 1.5 g this compound | Symptom resolution after 3 days | 85.7% healed |
| Systematic Review | Adult women | This compound vs placebo | UTI recurrence rate | RR 0.23 (95% CI: 0.14-0.37) |
| MERIT Study | 508 women | Daily this compound vs placebo | Medical attendances due to UTI symptoms | Ongoing study |
Safety and Side Effects
This compound is generally well-tolerated with minimal side effects reported, primarily gastrointestinal issues such as diarrhea occurring in a small percentage of users . This safety profile makes it an attractive alternative to traditional antibiotic prophylaxis.
常见问题
Basic: What experimental models are most effective for studying D-Mannose's mechanism of action in bacterial adhesion inhibition?
Answer:
- In vitro models : Use uroepithelial cell lines (e.g., T24 bladder cells) co-cultured with uropathogenic E. coli (UPEC) to quantify bacterial adhesion via colony-forming unit (CFU) counts or fluorescence microscopy .
- In vivo models : Employ murine urinary tract infection (UTI) models with controlled this compound dosing. Measure bacterial load in bladder/kidney homogenates and assess inflammatory markers (e.g., IL-6, TNF-α) .
- Controls : Include mannose-free groups and competitive inhibitors (e.g., methyl-α-D-mannopyranoside) to validate specificity .
Basic: How to standardize this compound dosage in preclinical studies to ensure reproducibility?
Answer:
- Dose-response curves : Conduct pilot studies to identify the half-maximal inhibitory concentration (IC₅₀) using bacterial adhesion assays. Typical ranges: 0.1–10 mM for in vitro, 100–500 mg/kg for rodent models .
- Administration routes : For oral studies, use gavage or dietary supplementation. Measure serum and urinary mannose levels via HPLC to confirm bioavailability .
- Documentation : Report purity, source (e.g., Sigma-Aldrycht), and storage conditions to minimize batch variability .
Advanced: How to resolve contradictions in clinical trial data on this compound efficacy for recurrent UTIs?
Answer:
- Systematic review framework : Apply PICOT criteria to filter studies by population (e.g., postmenopausal women), intervention (daily dosage), and outcome (UTI recurrence rate) .
- Meta-analysis : Use random-effects models to account for heterogeneity. Stratify by confounding variables (e.g., diabetes status, antibiotic use) .
- Sensitivity analysis : Exclude low-quality trials (e.g., those lacking placebo controls) to assess robustness .
Advanced: What methodologies are optimal for investigating this compound's synergistic effects with antibiotics?
Answer:
- Checkerboard assays : Test fractional inhibitory concentration (FIC) indices of this compound combined with nitrofurantoin or fosfomycin against UPEC .
- Time-kill curves : Evaluate bactericidal synergy over 24 hours using plate counts .
- Transcriptomic analysis : Perform RNA sequencing on bacteria exposed to combinations to identify pathways affected (e.g., biofilm formation genes) .
Advanced: How to design longitudinal studies assessing long-term this compound safety and microbiota impact?
Answer:
- Cohort design : Follow participants for 12–24 months with quarterly urine/blood samples. Track UTI incidence, renal function (e.g., eGFR), and gut microbiota diversity via 16S rRNA sequencing .
- Control for confounders : Adjust for diet, antibiotic exposure, and comorbidities using multivariate regression .
- Ethical considerations : Obtain IRB approval and include withdrawal criteria for adverse events (e.g., gastrointestinal distress) .
Advanced: What statistical approaches address high variability in this compound pharmacokinetic studies?
Answer:
- Mixed-effects models : Account for inter-individual variability in absorption rates using covariates like age, BMI, and renal function .
- Bayesian hierarchical models : Estimate population parameters (e.g., clearance rates) from sparse sampling data .
- Power analysis : Precalculate sample sizes using pilot data to ensure detectable effect sizes (e.g., α=0.05, power=0.8) .
Basic: How to validate this compound purity and stability in experimental preparations?
Answer:
- Chromatographic methods : Use HPLC with refractive index detection or GC-MS to quantify mannose content and detect contaminants (e.g., glucose) .
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via loss of efficacy in bacterial inhibition assays .
Advanced: What in silico tools predict this compound interactions with host receptors or microbial targets?
Answer:
- Molecular docking : Use AutoDock Vina to model binding affinities between this compound and FimH adhesins or TLR4 receptors .
- MD simulations : Run GROMACS simulations to assess binding stability under physiological conditions (e.g., urinary pH) .
- Bioinformatics : Mine existing databases (e.g., KEGG, STRING) to map mannose-related pathways in host-microbe interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
